molecular formula C20H31N3O2 B11355128 2-methoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide

2-methoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide

Cat. No.: B11355128
M. Wt: 345.5 g/mol
InChI Key: BRRNDUDBTHJTJM-UHFFFAOYSA-N
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Description

    2-Methoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide: is a chemical compound with interesting pharmacological properties.

  • Its structure consists of a benzene ring substituted with a methoxy group (CH₃O) and a piperazine ring.
  • The compound’s systematic name is 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]aniline .
  • It has a molecular weight of 235.33 g/mol.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major product is the trihydrochloride salt of the compound.

  • Scientific Research Applications

      Medicine: Although specific applications are scarce, research suggests potential therapeutic uses.

      Chemistry: It serves as a building block for designing novel compounds.

      Biology: Investigating its effects on cellular processes and receptors.

  • Mechanism of Action

    • The compound’s mechanism of action remains an area of ongoing research.
    • It likely interacts with specific molecular targets or pathways, but further studies are needed.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of a methoxy group, piperazine ring, and benzene core sets it apart.

    Properties

    Molecular Formula

    C20H31N3O2

    Molecular Weight

    345.5 g/mol

    IUPAC Name

    2-methoxy-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]benzamide

    InChI

    InChI=1S/C20H31N3O2/c1-22-12-14-23(15-13-22)20(10-6-3-7-11-20)16-21-19(24)17-8-4-5-9-18(17)25-2/h4-5,8-9H,3,6-7,10-16H2,1-2H3,(H,21,24)

    InChI Key

    BRRNDUDBTHJTJM-UHFFFAOYSA-N

    Canonical SMILES

    CN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC=CC=C3OC

    Origin of Product

    United States

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